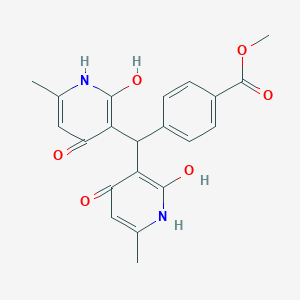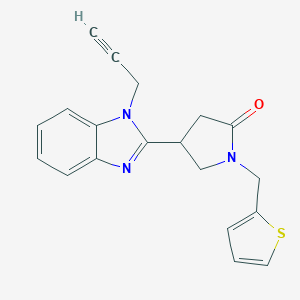
N-(1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide, also known as EDBA, is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- A study on the structural aspects of two amide-containing isoquinoline derivatives, focusing on their gel formation and crystalline salts production upon treatment with different acids. This research highlights the potential use of similar compounds in the development of new materials with specific crystalline structures and properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antimicrobial Activity
- Another study described the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. This suggests that compounds with a similar structure could be explored for their antimicrobial potential (Debnath & Ganguly, 2015).
Antioxidant Activity
- Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and evaluation of antioxidant activity. This illustrates the potential application of related compounds in the development of new antioxidants (Chkirate et al., 2019).
Photoreactivity and Design
- A study on the design, synthesis, and photoreactivity of molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages, revealing their potential in photochemical applications (Katritzky et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of N-(1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide is the PARP proteins , which play a crucial role in the treatment of breast cancer .
Mode of Action
The compound acts as an agonist at serotonin 5-HT 2A receptors , affecting cognitive and behavioral processes . The interaction with its targets leads to profound changes in perception and cognition .
Biochemical Pathways
The compound is involved in the serotonergic pathway , specifically interacting with the 5-HT 2A receptors . This interaction affects downstream effects such as mood, perception, and cognition .
Pharmacokinetics
Similar compounds have been shown to have high affinity for their target receptors, suggesting good bioavailability .
Result of Action
The compound’s action results in marked alterations of perception, mood, and cognition . It also reveals good molecular interaction with anticancer drug targets, specifically analyzed its role in targeting PARP proteins .
Propiedades
IUPAC Name |
N-[1-[(2-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-26-18-9-7-6-8-16(18)12-23-20-14(3)10-13(2)11-17(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWORQDQUHSTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

![2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B368113.png)
![ethyl 4-(3-methyl-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368131.png)
![Ethyl 4-[4-(3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368137.png)
![Ethyl 4-[4-(4-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368140.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368141.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368143.png)